2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine
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Overview
Description
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This reaction proceeds smoothly and yields the desired product in high yields . Another method involves the azide and DCC coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids to form amino acid esters, which are then reacted with hydrazine to produce the corresponding hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of copper-catalyzed cyclization reactions is preferred due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, the compound has shown potential in inhibiting the growth of bacteria by binding to key bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-trifluoromethylimidazole: Similar in structure but lacks the ethanamine group.
2-(trifluoromethyl)-1H-benzimidazole: Lacks the ethanamine group but shares the benzimidazole core.
2-((3-trifluoromethyl)phenyl)histamine: Contains a similar trifluoromethyl group but has a different core structure
Uniqueness
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications.
Properties
Molecular Formula |
C10H10F3N3 |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14/h1-4H,5-6,14H2 |
InChI Key |
IQEQXJFZKGTNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)C(F)(F)F |
Origin of Product |
United States |
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